
1-(1-Propynyl)cyclohexanol
Übersicht
Beschreibung
1-(1-Propynyl)cyclohexanol is an organic compound with the molecular formula C9H14O It is a cyclohexanol derivative where a propynyl group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Propynyl)cyclohexanol can be synthesized through the reaction of cyclohexanone with propyne in the presence of a suitable catalyst. The reaction typically involves the use of a strong base such as sodium amide (NaNH2) to deprotonate the propyne, forming a nucleophilic acetylide ion. This ion then attacks the carbonyl carbon of cyclohexanone, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Propynyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 1-(1-Propynyl)cyclohexane.
Substitution: Formation of 1-(1-Propynyl)cyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-(1-Propynyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Propynyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The propynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Propynyl)cyclohexanol can be compared with other cyclohexanol derivatives such as:
Cyclohexanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1-(1-Propynyl)cyclohexane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
The presence of both the hydroxyl and propynyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Biologische Aktivität
Overview
1-(1-Propynyl)cyclohexanol is an organic compound with the molecular formula . It is a cyclohexanol derivative characterized by the presence of a propynyl group attached to the cyclohexane ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis Methods:
this compound can be synthesized through the reaction of cyclohexanone with propyne, typically using sodium amide as a strong base to form a nucleophilic acetylide ion. This ion subsequently attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired compound. This method can be scaled for industrial production, optimizing conditions for yield and purity.
Chemical Reactions:
The compound is known to undergo several chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: Reduction can yield cyclohexane derivatives.
- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propynyl group may engage in π-π interactions and other non-covalent interactions, enhancing its overall biological activity.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound often exhibit significant antimicrobial properties. These activities are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens. For instance, studies on related cyclohexanol derivatives have shown promising results against various bacterial strains.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Similar compounds have been shown to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting proliferation. The mechanism may involve modulation of signaling pathways related to cell survival and death.
Case Studies
Study 1: Antimicrobial Activity Assessment
A study assessing the antimicrobial efficacy of various cyclohexanol derivatives, including this compound, demonstrated that the compound exhibited notable activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate inhibition zones, revealing that modifications in the alkyl chain significantly influenced antimicrobial potency.
Study 2: Anticancer Activity Investigation
In another investigation, researchers explored the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent. Further analysis revealed alterations in apoptotic markers, supporting its role in promoting cancer cell death.
Comparison with Similar Compounds
Compound | Functional Groups | Biological Activity |
---|---|---|
This compound | Hydroxyl and propynyl | Antimicrobial, anticancer |
Cyclohexanol | Hydroxyl only | Limited antimicrobial activity |
1-(2-Propynyl)cyclohexanol | Hydroxyl and propynyl | Varies; less studied |
Cyclohexanone | Carbonyl only | Varies; often reactive |
Eigenschaften
IUPAC Name |
1-prop-1-ynylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISCLIDFORRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282241 | |
Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-37-0 | |
Record name | 697-37-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.